2,4-Dimethyl-1-phenyl-2-(prop-1-en-2-yl)pent-4-en-1-one
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Overview
Description
2,4-Dimethyl-1-phenyl-2-(prop-1-en-2-yl)pent-4-en-1-one is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-phenyl-2-(prop-1-en-2-yl)pent-4-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like methanol or ethanol . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-phenyl-2-(prop-1-en-2-yl)pent-4-en-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst like palladium on carbon can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the double bond, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,4-Dimethyl-1-phenyl-2-(prop-1-en-2-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-phenyl-2-(prop-1-en-2-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylprop-2-en-1-one: A structurally similar compound with a simpler structure.
(E)-3-(Diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one: Another related compound with different substituents.
(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one: A halogenated derivative with distinct chemical properties.
Uniqueness
2,4-Dimethyl-1-phenyl-2-(prop-1-en-2-yl)pent-4-en-1-one is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
656824-65-6 |
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Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2,4-dimethyl-1-phenyl-2-prop-1-en-2-ylpent-4-en-1-one |
InChI |
InChI=1S/C16H20O/c1-12(2)11-16(5,13(3)4)15(17)14-9-7-6-8-10-14/h6-10H,1,3,11H2,2,4-5H3 |
InChI Key |
JJVFBNNPPCBZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C)(C(=C)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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